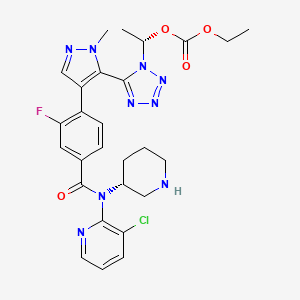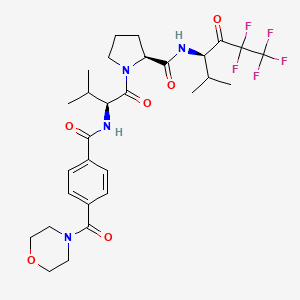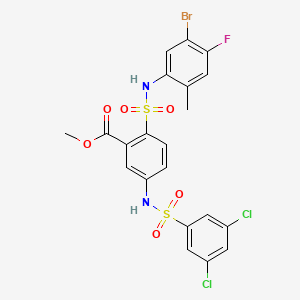
MHAPC-Chol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MHAPC-Chol is a cationic cholesterol . It results in a high gene silencing effect via high cellular association . MHAPC-Chol is used to deliver siRNA to the liver .
Molecular Structure Analysis
The molecular weight of MHAPC-Chol is 544.85 . The molecular formula is C34H60N2O3 . The SMILES representation isC[C@@]1(CC2)C@([H])C@CCO)=O)([H])C@@C@HCCCC(C)C)([H])[C@]34C .
Wissenschaftliche Forschungsanwendungen
Drug Delivery
MHAPC-Chol is a cationic cholesterol that has been used in drug delivery systems . It has been used as part of a lipoplex with DOPE for siRNA delivery and gene silencing in MCF-7 cells in a luciferase assay without affecting cell viability .
Bioimaging Applications
Cholesterol-based compounds like MHAPC-Chol have found applications in bioimaging . The specific properties of these compounds allow them to be used in various imaging techniques.
Cholesterol-Based Liquid Crystals
MHAPC-Chol, being a cholesterol-based compound, can be used in the formation of liquid crystals . These liquid crystals have various applications in displays, sensors, and other optical devices.
Cholesterol-Based Gelators
Cholesterol derivatives like MHAPC-Chol can also be used as gelators . These compounds can form gels with certain solvents, and these gels can be used in various applications such as controlled drug release, tissue engineering, and others.
Anticancer Applications
MHAPC-Chol has shown potential in anticancer applications . It has been used for siRNA delivery, which can be used to silence specific genes in cancer cells .
Antimicrobial Applications
Cholesterol-based compounds like MHAPC-Chol have shown antimicrobial properties . They can be used in the development of new antimicrobial agents.
Antioxidant Applications
MHAPC-Chol and other cholesterol-based compounds have shown antioxidant properties . They can be used in the development of new antioxidant agents.
Cellular Association Studies
MHAPC-Chol has been used in studies to understand the cellular association of lipoplexes . The surface properties of cationic liposomes and lipoplexes largely determine the cellular association and gene transfection efficiency .
Wirkmechanismus
Target of Action
MHAPC-Chol, also known as N,N-methyl hydroxy-ethyl aminopropane carbamoyl cholesterol, is a cationic cholesterol . Its primary targets are the cells where it is intended to deliver its payload. In the context of gene therapy, MHAPC-Chol is used to form lipoplexes with other compounds, such as siRNA, to facilitate cellular uptake .
Mode of Action
MHAPC-Chol interacts with its targets primarily through cellular association. It forms lipoplexes with siRNA, which are then taken up by the cells . The higher cellular association of MHAPC-lipoplexes compared to other lipoplexes is correlated with significantly higher zeta potentials and lower surface pH levels .
Biochemical Pathways
It is known that the compound plays a crucial role in gene silencing via high cellular association . This suggests that MHAPC-Chol may interact with the pathways involved in gene expression and regulation.
Pharmacokinetics
The pharmacokinetics of MHAPC-Chol are largely determined by its formulation and route of administration. When used to deliver siRNA into mice via intravenous injection, MHAPC-Chol accumulates in the liver . This suggests that the compound has a high degree of bioavailability in this organ.
Result of Action
The primary result of MHAPC-Chol’s action is a high gene silencing effect via high cellular association . This is achieved through the delivery of siRNA to the target cells, which can then interfere with the expression of specific genes .
Action Environment
The action, efficacy, and stability of MHAPC-Chol can be influenced by various environmental factors. For instance, the surface properties of MHAPC-lipoplexes, such as zeta potentials and surface pH levels, can affect their cellular association and gene transfection efficiency . Additionally, modifications with certain surfactants can further influence these properties . .
Eigenschaften
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[3-[2-hydroxyethyl(methyl)amino]propyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H60N2O3/c1-24(2)9-7-10-25(3)29-13-14-30-28-12-11-26-23-27(39-32(38)35-19-8-20-36(6)21-22-37)15-17-33(26,4)31(28)16-18-34(29,30)5/h11,24-25,27-31,37H,7-10,12-23H2,1-6H3,(H,35,38)/t25-,27+,28+,29-,30+,31+,33+,34-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNSUBQXPLPQEHC-DYQRUOQXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCCN(C)CCO)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)NCCCN(C)CCO)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H60N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
MHAPC-Chol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(5-Bromothiophen-2-yl)methylideneamino]benzamide](/img/structure/B608933.png)

![(6R,7R)-4-methoxybenzyl 7-((Z)-2-(((1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl)oxy)imino)-2-(2-((tert-butoxycarbonyl)amino)thiazol-4-yl)acetamido)-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate 5-oxide](/img/structure/B608936.png)

![2-(3-(2-Chloro-5-(trifluoromethoxy)phenyl)-3-azaspiro[5.5]undecan-9-yl)acetic acid](/img/structure/B608939.png)
![ethyl 2-[(2S)-3-(4-chlorophenoxy)-2-hydroxypropyl]-5-(4-methoxyphenyl)pyrazole-3-carboxylate](/img/structure/B608940.png)





